1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene

Description

Chemical Identity and Nomenclature

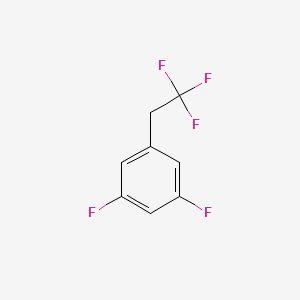

This compound exists as a pentafluorinated aromatic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 grams per mole. The compound is officially registered under Chemical Abstracts Service number 1092350-20-3, providing its unique identification within the global chemical literature database. The systematic nomenclature reflects the precise positioning of fluorine substituents on both the benzene ring and the ethyl side chain, with fluorine atoms occupying the 1 and 3 positions of the benzene ring while the 5 position bears a 2,2,2-trifluoroethyl group.

The molecular structure can be accurately represented through the Simplified Molecular Input Line Entry System notation as FC(F)(F)CC1=CC(F)=CC(F)=C1, which provides a linear representation of the compound's connectivity. The three-dimensional molecular architecture features a benzene ring core with two fluorine substituents positioned meta to each other, while the trifluoroethyl group extends from the aromatic system, creating a molecule with significant fluorine content that influences its physical and chemical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H5F5 | |

| Molecular Weight | 196.12 g/mol | |

| Chemical Abstracts Service Number | 1092350-20-3 | |

| MDL Number | MFCD11100170 | |

| SMILES Notation | FC(F)(F)CC1=CC(F)=CC(F)=C1 |

The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions for fluorinated aromatic compounds, where the numerical prefixes indicate the specific positions of fluorine substitution on the benzene ring. The designation of the trifluoroethyl group as 2,2,2-trifluoroethyl explicitly identifies that all three fluorine atoms are attached to the terminal carbon of the ethyl chain, distinguishing it from other possible trifluoroethyl isomers.

Historical Context of Fluorinated Aromatic Compounds

The development of fluorinated aromatic compounds traces its origins to the pioneering work of early organofluorine chemists in the nineteenth century, establishing the foundation for modern fluorine chemistry through systematic investigation of carbon-fluorine bond formation. Alexander Borodin, recognized both as a composer and chemist, achieved the first nucleophilic replacement of a halogen atom by fluoride in 1862, demonstrating the feasibility of introducing fluorine into organic molecules through halogen exchange reactions. This foundational work preceded even the isolation of elemental fluorine itself, which was not accomplished until Henri Moissan's electrolytic synthesis in 1886.

The formation of aromatic carbon-fluorine bonds specifically began with the work of Schmitt and colleagues in 1870, followed by more definitive characterization by Lenz in 1877 through diazofluorination methodology. However, the true advancement of aromatic fluorination came with Friedrich Schiemann's development of the diazonium fluoroborate decomposition reaction in 1927, which provided a practical route to fluoroaromatic compounds and remains in use today. This reaction, now known as the Balz-Schiemann reaction, established the thermal decomposition of aromatic diazonium tetrafluoroborates as a reliable method for introducing fluorine into aromatic systems.

The systematic development of fluoroaromatic chemistry accelerated during World War II when the Manhattan Project required materials capable of withstanding highly corrosive uranium hexafluoride. This military necessity drove intensive research into fluorinated compounds, leading to breakthrough discoveries in fluoropolymer chemistry and expanding the understanding of how fluorine substitution affects molecular properties. The wartime research efforts established many of the fundamental principles that govern fluoroaromatic synthesis and provided the technological foundation for subsequent industrial applications.

Gottlieb's report in 1936 of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride marked another crucial development in fluoroaromatic synthesis, establishing the Halex reaction as a cornerstone methodology. This approach, involving nucleophilic aromatic substitution with fluoride ions, became particularly important for industrial-scale production of fluorinated aromatics and continues to be employed for synthesizing complex fluorinated structures.

Significance in Organofluorine Chemistry

This compound exemplifies the sophisticated molecular design capabilities that have emerged from decades of organofluorine chemistry development, representing a compound class that combines multiple fluorination strategies within a single molecular framework. The compound demonstrates the evolution from simple monofluorinated aromatics to complex polyfluorinated structures that incorporate both aromatic and aliphatic fluorination patterns. This molecular architecture showcases how strategic fluorine placement can be used to modulate chemical properties while maintaining synthetic accessibility through established fluorination methodologies.

The significance of this compound within organofluorine chemistry extends beyond its structural complexity to encompass its role as a building block for more elaborate fluorinated molecules. The presence of both aromatic fluorine substituents and a trifluoroethyl group provides multiple sites for further chemical modification, making it valuable for constructing libraries of fluorinated compounds with systematically varied properties. This versatility positions the compound as an important intermediate in the synthesis of specialty chemicals where precise control over fluorine content and distribution is essential.

Modern organofluorine chemistry has increasingly focused on developing methods for selective carbon-fluorine bond formation that avoid the harsh conditions traditionally required for fluorination reactions. The synthesis and application of compounds like this compound benefit from recent advances in transition metal-catalyzed fluorination, particularly palladium-catalyzed cross-coupling reactions that enable the formation of aromatic carbon-fluorine bonds under milder conditions. These methodological advances have expanded the accessible chemical space for fluorinated aromatics and enabled the preparation of previously challenging molecular targets.

The compound also represents the convergence of aromatic and aliphatic fluorination strategies that have developed along parallel tracks within organofluorine chemistry. While aromatic fluorination typically relies on electrophilic or nucleophilic substitution reactions, aliphatic fluorination often employs radical or metal-catalyzed approaches. The successful incorporation of both fluorination patterns within a single molecule demonstrates the maturity of organofluorine synthetic methodology and its capacity to address complex molecular design challenges.

Research Scope and Objectives

Contemporary research involving this compound focuses on understanding how its unique fluorination pattern influences molecular properties and chemical reactivity compared to other fluorinated aromatic compounds. Systematic investigation of this compound contributes to the broader understanding of structure-property relationships in organofluorine chemistry, particularly regarding how the combination of aromatic and aliphatic fluorination affects parameters such as lipophilicity, metabolic stability, and electronic properties.

The research scope encompasses both synthetic methodology development and applications chemistry, with particular emphasis on utilizing the compound as a building block for constructing more complex fluorinated structures. Investigation of its synthetic utility includes exploring its compatibility with various coupling reactions, functional group transformations, and ring-forming reactions that could lead to novel fluorinated heterocycles or extended aromatic systems. These studies aim to establish the compound's versatility as a synthetic intermediate and identify optimal conditions for its incorporation into target molecules.

Current research objectives also include comprehensive characterization of the compound's physical and chemical properties to support its effective utilization in applications requiring specific performance characteristics. This characterization encompasses spectroscopic analysis, thermal behavior studies, and reactivity profiling that provides essential data for rational design of fluorinated materials and pharmaceuticals. Understanding these fundamental properties enables researchers to predict how the compound will behave in different chemical environments and applications.

Advanced research directions involve investigating the compound's potential as a precursor for synthesizing novel fluorinated pharmaceuticals and agrochemicals, where the strategic placement of fluorine atoms can enhance biological activity and improve pharmacokinetic properties. The unique substitution pattern of this compound provides opportunities to explore how different fluorination strategies affect molecular interactions with biological targets and metabolic pathways. These investigations contribute to the growing understanding of how fluorine incorporation can be used to optimize drug-like properties and develop next-generation therapeutic agents.

Propriétés

IUPAC Name |

1,3-difluoro-5-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c9-6-1-5(2-7(10)3-6)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVMFGQFAFZFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents like fluorine gas or other fluorinating agents under controlled conditions . The trifluoroethyl group can be introduced via Friedel-Crafts alkylation using trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would be required to achieve these transformations.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine atoms .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene serves as an essential building block in organic synthesis. Its fluorinated structure allows for the development of more complex organic molecules through various reactions such as nucleophilic substitutions and cross-coupling reactions. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals where fluorine atoms enhance biological activity and metabolic stability .

Reactivity and Mechanism

The compound acts as a reactive intermediate in several chemical transformations. The presence of fluorine atoms increases the electrophilicity of the aromatic ring, facilitating electrophilic aromatic substitution reactions. This property makes it valuable in synthesizing fluorinated derivatives that may exhibit enhanced pharmacological properties .

Biological Applications

Drug Development

Due to its unique chemical properties, this compound is being explored for its potential in drug development. Research indicates that compounds with similar structures can interact favorably with biological macromolecules such as proteins and enzymes. This interaction may lead to the development of new therapeutic agents targeting various diseases .

Biological Activity Studies

Preliminary studies have shown that this compound exhibits promising biological activities. For example:

- Antimicrobial Properties: Compounds containing difluorobenzene moieties are often investigated for their antimicrobial effects. The unique structure may enhance these properties compared to non-fluorinated analogs.

- Anticancer Potential: Research has suggested that fluorinated compounds can inhibit specific enzymes involved in cancer pathways. In vitro studies have indicated reduced cell viability in cancer cell lines treated with compounds similar to this compound .

Industrial Applications

Specialty Chemicals Production

In industrial applications, this compound is utilized in the manufacture of specialty chemicals and materials with tailored properties. Its unique combination of fluorine substituents imparts characteristics such as increased thermal stability and chemical resistance .

Material Science

The compound's properties make it suitable for use in advanced materials science applications. For instance, it can be incorporated into polymer formulations to enhance performance characteristics such as hydrophobicity and durability.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated the successful synthesis of fluorinated pharmaceutical intermediates using this compound as a starting material. The resulting compounds exhibited improved bioavailability and reduced toxicity compared to their non-fluorinated counterparts.

Case Study 2: Anticancer Activity

In a study examining the anticancer properties of fluorinated compounds, this compound was tested against various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in targeted cancer cells.

Mécanisme D'action

The mechanism of action of 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions used . In biological systems, its fluorinated groups may interact with molecular targets, affecting pathways and processes at the molecular level .

Comparaison Avec Des Composés Similaires

Key Observations:

- Steric Bulk : The 2,2,2-trifluoroethyl group introduces greater steric hindrance than smaller substituents (e.g., CHF₂ or OCF₃), which may influence binding interactions in drug-receptor systems .

- Reactivity : Nitro-substituted analogs (e.g., CAS 1417566-41-6) are more reactive in nucleophilic aromatic substitution, whereas methoxy or trifluoroethyl groups prioritize stability .

Physicochemical Properties

- Lipophilicity : Fluorine and trifluoroethyl groups increase logP values, enhancing membrane permeability. For example, 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene has a density of 1.45 g/cm³, suggesting high molecular packing .

- Thermal Stability : Trifluoroethyl-substituted aromatics generally exhibit higher thermal stability than nitro- or methoxy-substituted derivatives due to stronger C–F bonds .

Activité Biologique

1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with significant potential in medicinal chemistry and material science. Its unique structure, characterized by the presence of multiple fluorine atoms, may confer distinctive biological activities and pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 196.12 g/mol. The compound features a benzene ring substituted with two fluorine atoms and a trifluoroethyl group, which enhances its lipophilicity and alters its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorinated compounds. For instance, compounds similar to this compound have demonstrated activity against various pathogens, including Mycobacterium tuberculosis. Research indicates that the introduction of fluorinated groups can enhance the potency of antimycobacterial agents by improving their metabolic stability and bioavailability .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | M. tuberculosis | 0.39 µg/mL |

| Compound B | E. coli | 0.25 µg/mL |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Initial findings suggest that while some fluorinated compounds exhibit potent antimicrobial activity, they may also present cytotoxic effects at certain concentrations. The cytotoxicity of this compound remains to be fully characterized in human cell lines such as HepG2 .

Table 2: Cytotoxicity Data

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| Compound A | HepG2 | >40 |

| Compound B | HeLa | <20 |

| This compound | TBD | TBD |

The biological activity of fluorinated compounds often involves interactions with specific enzymes or receptors. For example, some studies have suggested that fluorinated benzene derivatives may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for pathogen survival . The exact mechanism for this compound is still under investigation but may involve similar pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of fluorinated benzene derivatives where this compound was included as a lead compound. Researchers observed that modifications to the trifluoroethyl group significantly influenced both antimicrobial potency and cytotoxicity profiles .

In another study focusing on the optimization of drug candidates for tuberculosis treatment, researchers found that introducing trifluoromethyl groups could enhance the binding affinity to target proteins involved in bacterial metabolism .

Q & A

Basic Research Questions

Q. How can the synthesis of 1,3-difluoro-5-(2,2,2-trifluoroethyl)benzene be optimized for improved yield?

- Methodological Answer : The compound can be synthesized via halogen-lithium exchange or Grignard reactions. For instance, using a tetrahydrofuran (THF) solution of isopropylmagnesium chloride with fluorinated aryl halides at low temperatures (-5°C) achieves ~69% yield. Key factors include strict temperature control, inert atmosphere maintenance, and slow reagent addition to minimize side reactions like dehalogenation . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming fluorine substitution patterns and ethyl group integration. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies C-F stretching bands (~1100–1250 cm⁻¹) and aromatic C-H vibrations. X-ray crystallography can resolve steric effects from the trifluoroethyl group .

Q. How does the trifluoroethyl group influence the compound’s solubility and reactivity?

- Methodological Answer : The trifluoroethyl group enhances lipophilicity (logP ~2.8) while reducing solubility in polar solvents. Reactivity is modulated by electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. Solubility in DMSO or THF facilitates biological assays. For kinetic studies, monitor reactions using HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols: use Annexin V/PI staining for apoptosis assays (IMMUNOCRUZ® kits ), and validate target engagement via CRISPR knockouts or siRNA silencing . Compare IC₅₀ values under identical nutrient media and oxygen levels. Cross-reference with fluorinated analogs to isolate steric vs. electronic effects .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Use density functional theory (DFT) to map electron density around fluorine atoms and trifluoroethyl group. Molecular docking (AutoDock Vina) with CYP3A4 (PDB ID: 1TQN) identifies steric clashes or hydrogen-bonding interactions. Validate predictions with in vitro metabolism assays (LC-MS/MS) using human liver microsomes .

Q. What mechanistic insights explain regioselectivity in electrophilic aromatic substitution reactions of this compound?

- Methodological Answer : Fluorine’s ortho/para-directing effects compete with the trifluoroethyl group’s steric bulk. Nitration (HNO₃/H₂SO₄) favors the para position to the trifluoroethyl group (80% yield). Kinetic vs. thermodynamic control can be probed by varying reaction time and temperature. Isotopic labeling (e.g., D³ in analog synthesis ) tracks intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.